N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Activity
Research has demonstrated the potential of analogs similar to N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide in acting as antibacterial agents. Specifically, certain compounds with related structures have shown promising antibacterial activity, particularly against pathogens such as Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized with the aim of exploring their antimicrobial efficacy, indicating their potential use in developing new antibacterial drugs (Palkar et al., 2017). Similarly, other derivatives have exhibited significant antimicrobial activities, suggesting their application in the treatment or management of microbial infections (Patel et al., 2011).
Anticancer Properties
The search for novel anticancer agents has led to the exploration of compounds with the this compound structure. Studies have synthesized and tested similar compounds for their cytotoxic activity against cancer cell lines. For instance, some newly synthesized derivatives have been screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for these compounds to be developed into anticancer drugs (Hassan et al., 2014).
Herbicidal Activity
The agricultural sector could benefit from the herbicidal properties of compounds related to this compound. Research into pyrazole-4-carboxamide derivatives, for example, has revealed that certain substances exhibit strong herbicidal activity against various weeds, suggesting their potential utility in developing new herbicides (Ohno et al., 2004).
Molecular Docking and Spectroscopic Studies
Molecular docking and spectroscopic studies have been conducted on compounds with similar structures to understand their interaction with biological targets and their structural properties. Such studies provide insights into the mechanism of action and potential therapeutic applications of these compounds. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with a related structure, has been analyzed through spectroscopic methods and molecular docking to evaluate its anti-diabetic potential (Karrouchi et al., 2021).
Mechanism of Action
Target of Action
Compounds with a benzothiazole structure are often associated with anti-inflammatory properties . They may target enzymes like cyclooxygenase (COX), which play a key role in the inflammatory response.
Mode of Action
The compound could potentially inhibit the activity of its target enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Biochemical Pathways
By inhibiting COX, the compound could affect the arachidonic acid pathway, reducing the production of prostaglandins and thereby alleviating inflammation .
Result of Action
The overall effect of the compound’s action could be a reduction in inflammation, potentially making it useful in the treatment of inflammatory diseases .
Properties
IUPAC Name |
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-9-10-17(27-3)18-19(14)28-21(22-18)25(13-15-7-5-4-6-8-15)20(26)16-11-12-24(2)23-16/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSILGJIWDFCZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NN(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.